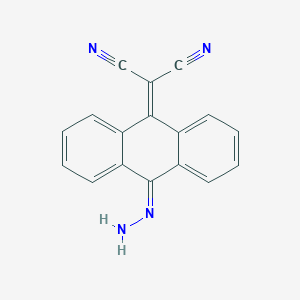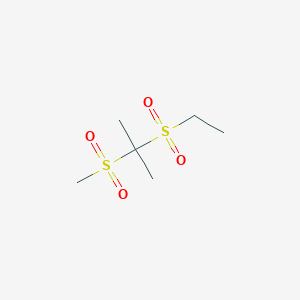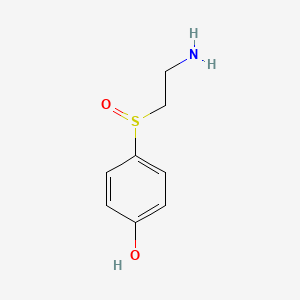
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol is an organic compound with the molecular formula C({21})H({36})O It is a phenolic compound characterized by a long alkyl chain and an allyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentadecyl-2-(prop-2-EN-1-YL)phenol typically involves the alkylation of phenol with a long-chain alkyl halide, followed by the introduction of the allyl group. One common method is:
Alkylation of Phenol: Phenol is reacted with 1-bromopentadecane in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 100-120°C) to facilitate the formation of 3-pentadecylphenol.
Allylation: The resulting 3-pentadecylphenol is then subjected to allylation using allyl bromide in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The reaction is conducted at room temperature to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones or hydroquinones.
Reduction: Formation of 3-pentadecyl-2-propylphenol.
Substitution: Formation of various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Pentadecyl-2-(prop-2-EN-1-YL)phenol involves its interaction with various molecular targets:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress pathways.
Anti-inflammatory Activity: Modulates inflammatory signaling pathways and reduces the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
3-Pentadecylphenol: Lacks the allyl group, making it less reactive in certain chemical reactions.
2-Allylphenol: Contains an allyl group but lacks the long alkyl chain, affecting its hydrophobicity and biological activity.
4-Allyl-2-methoxyphenol (Eugenol): Similar structure but with a methoxy group, leading to different chemical and biological properties.
Uniqueness
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol is unique due to the combination of a long alkyl chain and an allyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
149247-22-3 |
|---|---|
Fórmula molecular |
C24H40O |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
3-pentadecyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C24H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20-17-21-24(25)23(22)18-4-2/h4,17,20-21,25H,2-3,5-16,18-19H2,1H3 |
Clave InChI |
PBEKSWSGCTWMDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
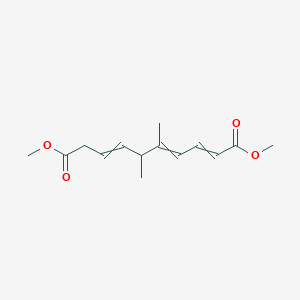

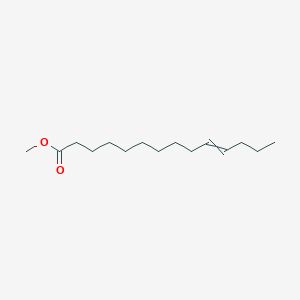
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
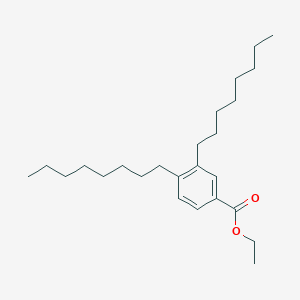
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
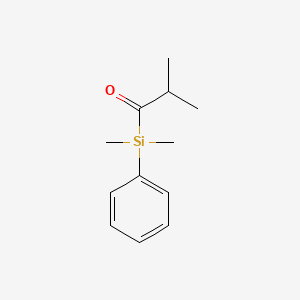
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
